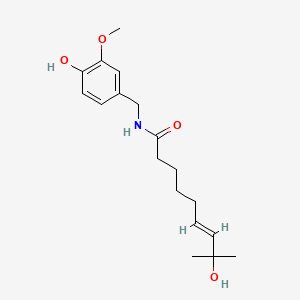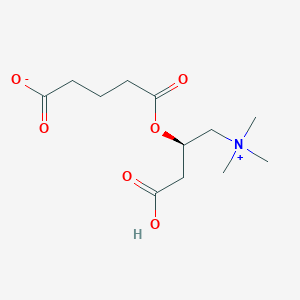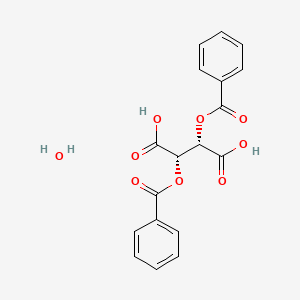
Adapalene-d3
Overview
Description
Adapalene D3 is a synthetic retinoid commonly used in the treatment of moderate to severe acne vulgaris . It is a third-generation retinoid and a deuterium-labeled derivative of adapalene . The D3 in the name refers to the three deuterium atoms that have been substituted for three hydrogen atoms in the molecule .
Synthesis Analysis
Adapalene is a highly lipophilic compound, synthesized from naphthoic acid derivative . It is soluble in dimethyl sulfoxide (DMSO) and tetrahydrofuran, sparingly soluble in methanol and ethanol, and practically insoluble in water .Molecular Structure Analysis
Adapalene-d3 is the deuterium labeled Adapalene . It is a potent RAR agonist, with AC50s of 2.3 nM, 9.3 nM, and 22 nM for RARβ, RARγ, RARα, respectively .Chemical Reactions Analysis
Adapalene is a stable naphthoic acid derivative with potent retinoid pharmacology, controlling cell proliferation and differentiation . In addition, it has significant anti-inflammatory action . The nuclear gene transcription factors RARβ and RARγ mediate the retinoid activity of adapalene .Physical And Chemical Properties Analysis
Adapalene-d3 has a molecular formula of C28H28O3 and a molecular weight of 415.5 g/mol . It is white in color . Its melting point is >300°C and it is slightly soluble in chloroform and DMSO when heated .Scientific Research Applications
Acne Treatment
Adapalene (ADP) is a representative of the third retinoids generation and is successfully used in first-line acne treatment . It binds to retinoic acid nuclear receptors and has known comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory effects .
Treatment of Dermatological Diseases
Apart from acne vulgaris, Adapalene has been found to be effective in the treatment of several other dermatological diseases . Its safety profile is an advantage over other retinoids .
Photoaging Treatment
Adapalene has shown potential in the treatment of photoaging . This is a significant development as it expands the scope of Adapalene’s applications beyond acne treatment .
Potential Cancer Treatment
Adapalene could be a valuable therapeutic drug in the treatment of several types of cancer . This is a promising area of research that could lead to new cancer treatments .
Treatment of Neurodegenerative Diseases
Some neurodegenerative diseases could potentially be treated with Adapalene, provided a suitable formulation for intravenous administration is developed .
Antibacterial Activity
An analogue of Adapalene has proven antibacterial activity against methicillin-resistant Staphylococcus aureus . This opens up a new avenue for the use of Adapalene in combating bacterial infections .
Combination Therapies
Adapalene is more effective when used in combination with other active substances . New topical combinations with Adapalene include ketoconazole (antifungal), mometasone furoate (anti-inflammatory corticosteroid), nadifloxacin (fluoroquinolone), and alpha and beta hydroxy acids .
Potential Treatment for Multiple Myeloma and Leukemia
Adapalene has shown potential as a treatment for multiple myeloma and leukemia . In silico, in vitro, and in vivo investigations have been conducted on Adapalene as a repurposed third-generation retinoid against these diseases .
Safety And Hazards
Future Directions
Adapalene has not been exploited yet to its full biological potential . It could be a valuable therapeutic drug in the treatment of several types of cancer . Additionally, some neurodegenerative diseases could be treated with a suitable formulation for intravenous administration . The antibacterial activity against methicillin-resistant Staphylococcus aureus of an analogue of Adapalene has been proven .
properties
IUPAC Name |
6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCDAPDGXCYOEH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adapalene-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)












